

## Evifacotrep: Application Notes and Protocols for Hypertension-Induced Renal Injury Studies

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

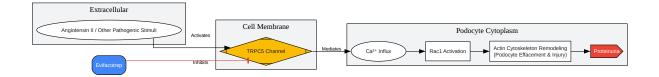
**Evifacotrep** (formerly GFB-887) is a potent and selective small-molecule inhibitor of the transient receptor potential canonical 5 (TRPC5) and TRPC4 ion channels. The overactivation of the TRPC5-Rac1 pathway in podocytes, specialized cells in the kidney's filtration barrier, has been identified as a key driver of podocyte injury, leading to proteinuria and the progression of chronic kidney diseases.[1][2] **Evifacotrep** is being investigated as a targeted therapy to protect podocytes and reduce proteinuria in various proteinuric kidney diseases. This document provides detailed application notes and protocols for the study of **evifacotrep** in preclinical models of hypertension-induced renal injury.

#### **Mechanism of Action**

**Evifacotrep** targets the TRPC5 ion channel, which, when activated, leads to an influx of calcium into podocytes. This calcium influx activates Rac1, a small GTPase that regulates the actin cytoskeleton. In pathological conditions, the persistent activation of the TRPC5-Rac1 pathway leads to cytoskeletal remodeling, podocyte effacement (flattening), detachment, and subsequent proteinuria. By selectively inhibiting TRPC5, **evifacotrep** aims to interrupt this pathogenic cascade, thereby preserving podocyte structure and function and reducing protein leakage into the urine.[1][2]

#### **Signaling Pathway Diagram**





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Caption: Mechanism of action of **Evifacotrep** in podocytes.

# Preclinical Studies in a Hypertension-Induced Renal Injury Model

**Evifacotrep** has been evaluated in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established preclinical model for studying hypertension-induced renal injury that mimics aspects of focal segmental glomerulosclerosis (FSGS). In these studies, **evifacotrep** demonstrated a significant reduction in proteinuria without altering blood pressure, indicating a direct protective effect on the kidney.

#### Representative Preclinical Efficacy Data

The following table presents representative data illustrating the expected efficacy of **evifacotrep** in a DOCA-salt hypertensive rat model. This data is based on qualitative descriptions from press releases and conference abstracts regarding **evifacotrep** and quantitative data from published studies on a similar TRPC5 inhibitor, GFB-8438.



Parameter	Sham Control	DOCA-Salt + Vehicle	DOCA-Salt + Evifacotrep (30 mg/kg/day)
Systolic Blood Pressure (mmHg)	125 ± 5	195 ± 8	192 ± 7
Urine Protein Excretion (mg/24h)	25 ± 4	250 ± 20	130 ± 15
Urine Albumin Excretion (mg/24h)	10 ± 2	150 ± 12	70 ± 10
Serum Creatinine (mg/dL)	0.5 ± 0.1	1.2 ± 0.2	0.8 ± 0.1
Glomerulosclerosis Index (0-4)	0.2 ± 0.1	2.8 ± 0.3	1.5 ± 0.2

<sup>\*</sup>p < 0.05 compared to DOCA-Salt + Vehicle. Data are presented as mean  $\pm$  SEM. This table is for illustrative purposes.

## Experimental Protocols DOCA-Salt Hypertensive Rat Model of Renal Injury

This protocol describes the induction of hypertension and renal injury in rats, a model in which **evifacotrep** has shown efficacy.

#### Materials:

- Male Sprague-Dawley rats (200-250 g)
- Deoxycorticosterone acetate (DOCA) pellets (50 mg, 21-day release) or DOCA solution for injection
- Drinking water containing 1% NaCl and 0.2% KCl
- Standard rat chow



- Anesthesia (e.g., isoflurane)
- Surgical instruments for uninephrectomy and pellet implantation
- Evifacotrep (for treatment group)
- Vehicle for evifacotrep

#### Procedure:

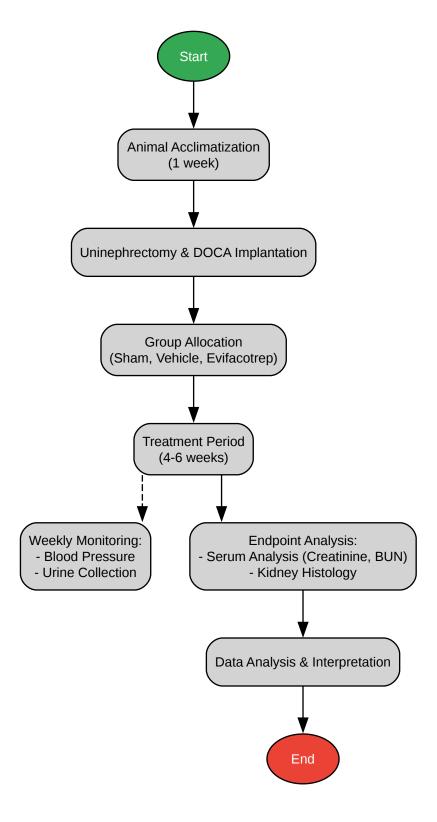
- Acclimatization: Acclimate rats to the facility for at least one week before the start of the experiment.
- Uninephrectomy: Anesthetize the rats. Perform a left unilateral nephrectomy by making a flank incision, ligating the renal artery, vein, and ureter, and removing the kidney. Suture the incision.
- DOCA Administration: At the time of the uninephrectomy, implant a 50 mg DOCA pellet subcutaneously in the dorsal neck region. Alternatively, administer DOCA (e.g., 25 mg/kg) subcutaneously twice weekly.
- High-Salt Diet: Replace normal drinking water with a solution containing 1% NaCl and 0.2% KCl.
- Group Allocation:
  - Sham Control: Rats undergo a sham surgery (flank incision and kidney manipulation without removal) and receive a placebo pellet. They are given normal drinking water.
  - DOCA-Salt + Vehicle: Rats undergo uninephrectomy and DOCA administration and receive the vehicle for evifacotrep.
  - DOCA-Salt + Evifacotrep: Rats undergo uninephrectomy and DOCA administration and receive evifacotrep at the desired dose (e.g., 30 mg/kg/day, administered via oral gavage or subcutaneously).
- Monitoring and Sample Collection:



- Monitor blood pressure weekly using the tail-cuff method.
- Collect 24-hour urine samples weekly for the analysis of protein and albumin excretion.
- At the end of the study (typically 4-6 weeks), collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis.
- Euthanize the animals and perfuse the kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

### **Experimental Workflow Diagram**





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Caption: Workflow for preclinical testing of **Evifacotrep**.



## **Clinical Trial Insights**

**Evifacotrep** (GFB-887) has been evaluated in a Phase 2 clinical trial, TRACTION-2, in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN). The primary objective of this study was to assess the effect of **evifacotrep** on proteinuria.

Preliminary data from the TRACTION-2 trial in patients with FSGS showed a statistically significant and clinically meaningful 32% placebo-adjusted mean reduction in the urine protein-to-creatinine ratio (UPCR) after 12 weeks of treatment. In a Phase 1 study in healthy volunteers, **evifacotrep** was well-tolerated and demonstrated a dose-dependent reduction in urinary Rac1, a biomarker of TRPC5 pathway engagement.

### Summary of Key Clinical Findings (as of February 2022)

Trial Phase	Patient Population	Key Finding
Phase 2 (TRACTION-2)	Focal Segmental Glomerulosclerosis (FSGS)	32% placebo-adjusted mean reduction in UPCR at 12 weeks.
Phase 1	Healthy Volunteers	Well-tolerated; dose- dependent reduction in urinary Rac1.

#### Conclusion

**Evifacotrep** represents a promising, targeted therapeutic approach for the treatment of proteinuric kidney diseases, including those associated with hypertension. Its specific mechanism of action, focused on the TRPC5-Rac1 pathway in podocytes, offers the potential for renal protection independent of systemic blood pressure reduction. The provided protocols and application notes are intended to guide researchers in the further investigation of **evifacotrep**'s efficacy and mechanism in models of hypertension-induced renal injury.

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#### References

- 1. Goldfinch Bio Presents Data on TRPC5 Inhibition as a Target for Proteinuric Kidney Disease and Announces GFB-887 as Lead Drug Program to Treat FSGS - BioSpace [biospace.com]
- 2. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evifacotrep: Application Notes and Protocols for Hypertension-Induced Renal Injury Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8238393#evifacotrep-for-hypertension-induced-renal-injury-studies]

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